molecular formula C24H20ClN3O3S3 B4323240 2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-[2-phenyl-3-(phenylsulfonyl)imidazolidin-1-yl]ethanone

2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-[2-phenyl-3-(phenylsulfonyl)imidazolidin-1-yl]ethanone

Cat. No.: B4323240
M. Wt: 530.1 g/mol
InChI Key: YVWUFSWNINFTJV-UHFFFAOYSA-N
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Description

2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-[2-phenyl-3-(phenylsulfonyl)imidazolidin-1-yl]ethanone is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-[2-phenyl-3-(phenylsulfonyl)imidazolidin-1-yl]ethanone typically involves multiple steps. One common approach is to start with the preparation of the benzothiazole core, followed by the introduction of the chloro and thio substituents. The imidazolidinone moiety is then attached through a series of coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-[2-phenyl-3-(phenylsulfonyl)imidazolidin-1-yl]ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-[2-phenyl-3-(phenylsulfonyl)imidazolidin-1-yl]ethanone involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with cellular pathways, modulating signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-[2-phenyl-3-(phenylsulfonyl)imidazolidin-1-yl]ethanone apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the imidazolidinone and phenylsulfonyl groups, in particular, contributes to its potential as a versatile reagent and therapeutic agent .

Properties

IUPAC Name

1-[3-(benzenesulfonyl)-2-phenylimidazolidin-1-yl]-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O3S3/c25-18-11-12-21-20(15-18)26-24(33-21)32-16-22(29)27-13-14-28(23(27)17-7-3-1-4-8-17)34(30,31)19-9-5-2-6-10-19/h1-12,15,23H,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWUFSWNINFTJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(N1C(=O)CSC2=NC3=C(S2)C=CC(=C3)Cl)C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-[2-phenyl-3-(phenylsulfonyl)imidazolidin-1-yl]ethanone
Reactant of Route 2
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2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-[2-phenyl-3-(phenylsulfonyl)imidazolidin-1-yl]ethanone
Reactant of Route 3
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2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-[2-phenyl-3-(phenylsulfonyl)imidazolidin-1-yl]ethanone
Reactant of Route 4
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2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-[2-phenyl-3-(phenylsulfonyl)imidazolidin-1-yl]ethanone
Reactant of Route 5
Reactant of Route 5
2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-[2-phenyl-3-(phenylsulfonyl)imidazolidin-1-yl]ethanone
Reactant of Route 6
Reactant of Route 6
2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-[2-phenyl-3-(phenylsulfonyl)imidazolidin-1-yl]ethanone

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